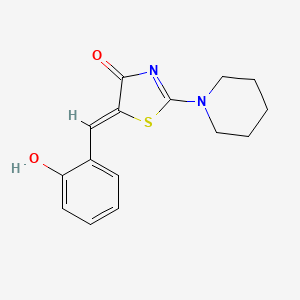![molecular formula C20H20N2O3 B15015878 (2E)-3-[3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]prop-2-enoic acid](/img/structure/B15015878.png)
(2E)-3-[3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a phenyl group
Vorbereitungsmethoden
The synthesis of (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID typically involves a series of organic reactions. One common synthetic route includes the condensation of 4-(morpholin-4-yl)benzaldehyde with 3-aminophenylprop-2-enoic acid under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .
Wissenschaftliche Forschungsanwendungen
(2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include acting as a precursor for drug development targeting specific pathways.
Industry: It is utilized in the production of advanced materials and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism by which (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the context of its application, whether in therapeutic settings or industrial processes .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID stands out due to its unique structural features and versatile applications. Similar compounds include:
Allylamine: An organic compound with a simpler structure, used in polymer synthesis and as a precursor in pharmaceuticals.
Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.
Naftifine: Another allylamine used to treat fungal infections.
These comparisons highlight the uniqueness of (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID in terms of its structural complexity and broad range of applications.
Eigenschaften
Molekularformel |
C20H20N2O3 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(E)-3-[3-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-20(24)9-6-16-2-1-3-18(14-16)21-15-17-4-7-19(8-5-17)22-10-12-25-13-11-22/h1-9,14-15H,10-13H2,(H,23,24)/b9-6+,21-15? |
InChI-Schlüssel |
KATPUEKMFBKDIU-MEJJDSGBSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)C=NC3=CC=CC(=C3)/C=C/C(=O)O |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C=NC3=CC=CC(=C3)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B15015799.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate](/img/structure/B15015811.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15015815.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15015822.png)
![4-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B15015830.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15015839.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015844.png)

![(4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15015853.png)

![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15015876.png)
![2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15015881.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate](/img/structure/B15015887.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B15015894.png)
